Triptotin F

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of triptofordins F-1, F-2, F-3, and F-4 involves isolation from natural sources, specifically from the leaves of Tripterygium wilfordii. The extraction and purification processes leverage the unique chemical properties of these sesquiterpene esters, with a focus on their complex molecular structure which includes multiple ester groups (Takaishi, Ujita, Nakano, & Tomimatsu, 1988).

Molecular Structure Analysis

The molecular structure of triptofordins F series was elucidated using spectroscopic investigation and chemical reactions, including the dibenzoate chirality method to determine their absolute structures. These methods provided detailed insights into the complex sesquiterpene ester frameworks of the triptofordins, revealing the intricacies of their molecular architecture which is crucial for their biological activities (Takaishi et al., 1988).

Applications De Recherche Scientifique

Activité anticancéreuse

Triptotin F, un composant de l'herbe médicinale chinoise, Thunder God Vine, est largement utilisé depuis des siècles pour traiter les maladies inflammatoires . Au cours des quatre dernières décennies, les activités anticancéreuses des extraits de cette herbe médicinale ont suscité un intérêt intense de la part des chercheurs du monde entier . L'époxyde diterpénoïde triptolide et le triterpène quinone celastrol sont deux ingrédients bioactifs importants qui présentent un profil thérapeutique divergent et peuvent perturber plusieurs voies de signalisation .

Capacités anti-inflammatoires et immunosuppressives

Des rapports indiquent que la triptolide, un composant de this compound, possède des capacités anti-inflammatoires et immunosuppressives . Cela en fait un candidat potentiel pour le traitement de diverses maladies auto-immunes et inflammatoires.

Capacités anti-fertilité

La triptolide possède également des capacités anti-fertilité . Cela suggère que le this compound pourrait être exploré pour ses applications potentielles dans le domaine de la santé reproductive et de la contraception.

Traitement du psoriasis vulgaire

La triptolide a été testée dans des essais cliniques pour le traitement du psoriasis vulgaire . Cela indique que le this compound pourrait être bénéfique dans la prise en charge des affections cutanées telles que le psoriasis.

Traitement de la néphropathie diabétique

La triptolide a également été utilisée dans le traitement de la néphropathie diabétique . Cela suggère que le this compound pourrait avoir des applications potentielles dans la prise en charge des maladies rénales liées au diabète.

Traitement du syndrome néphritique

La triptolide a été utilisée dans le traitement du syndrome néphritique . Cela indique que le this compound pourrait être bénéfique dans le traitement des maladies rénales telles que le syndrome néphritique.

Safety and Hazards

Triptotin F has a certain toxicity . Necessary safety measures should be taken during operation, such as wearing gloves and protective glasses to ensure good ventilation conditions . Direct contact with skin and eyes should be avoided, and rinse with plenty of water immediately after contact . It should be stored in a dry, cool, well-ventilated place, avoiding contact with oxidants and flammable materials .

Mécanisme D'action

Target of Action

Triptotin F is a phenolic triterpene isolated from Tripterygium wilfordii Hook. f It’s structurally similar compound, triptolide, has been reported to have multiple targets including heat shock protein 70 (hsp70), nuclear factor kappa b (nfκb), and other proteins involved in inflammation and tumor growth .

Mode of Action

Triptolide, a similar compound, is known to interact with its targets leading to a decrease in hsp70 expression, affecting calcium release, causing lysosomal membrane depolarization, inhibiting nfκb activity, inos and cox-2 expression, as well as acting as a transcription inhibitor and an anti-angiogenesis factor

Biochemical Pathways

Tryptophan, a related compound, is known to be metabolized through two main pathways: the kynurenine pathway and the methoxyindole pathway . The intestinal microbiota has been identified as a modifier of the metabolism of tryptophan and its derived metabolites . It’s possible that this compound may also influence these pathways, but more research is needed to confirm this.

Pharmacokinetics

It’s important to note that the pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (adme), can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

It’s structurally similar compound, triptolide, has been reported to have anti-inflammatory, anti-angiogenic, immunosuppressive, and antitumor properties

Action Environment

It’s important to note that factors such as temperature, ph, and the presence of other compounds can significantly influence the action of a compound

Propriétés

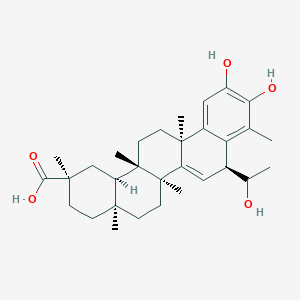

IUPAC Name |

(2R,4aS,6aR,6aS,8S,14aS,14bR)-10,11-dihydroxy-8-(1-hydroxyethyl)-2,4a,6a,6a,9,14a-hexamethyl-3,4,5,6,8,13,14,14b-octahydro-1H-picene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H44O5/c1-17-24-19(18(2)32)14-22-29(5,20(24)15-21(33)25(17)34)11-13-31(7)23-16-28(4,26(35)36)9-8-27(23,3)10-12-30(22,31)6/h14-15,18-19,23,32-34H,8-13,16H2,1-7H3,(H,35,36)/t18?,19-,23-,27-,28-,29+,30-,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTWKCSXTUDYPH-POEAZOMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C=C3C(C2=CC(=C1O)O)(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C=C3[C@](C2=CC(=C1O)O)(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)C(=O)O)C)C)C)C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H44O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

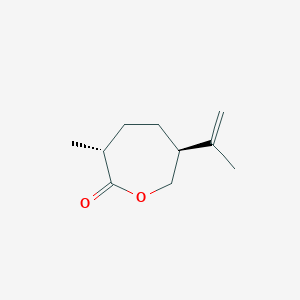

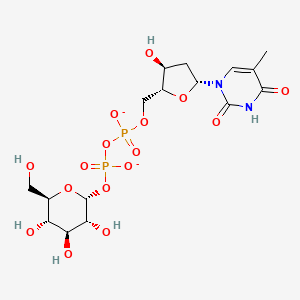

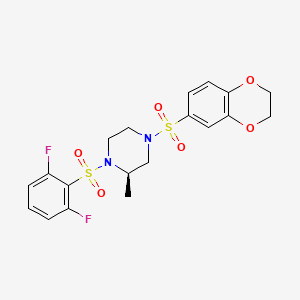

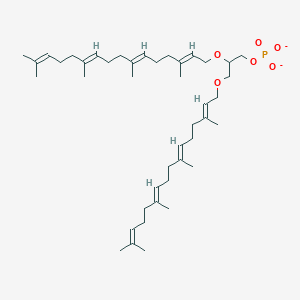

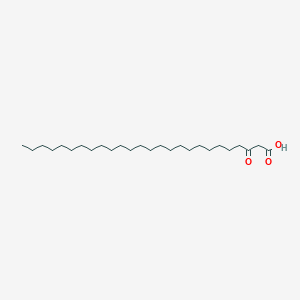

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of Triptotin F?

A1: this compound, chemically named 2,3-dihydroxy-1,3,5(10),8-tetra-ene-6α-(2′-hydroxyethyl)-24-nor-D:A-friedooleanane-29-oic acid, was isolated from the plant Tripterygium wilfordii Hook. f. []. The researchers used spectroscopic studies to elucidate its structure, but the paper does not provide specific details about the molecular formula, weight, or spectroscopic data.

Q2: Are there any other research papers or resources that delve deeper into the properties and potential applications of this compound?

A2: The provided research paper [] focuses solely on the isolation and structural identification of this compound and a related compound, Triptotin G. Further research is needed to explore the potential biological activities, mechanisms of action, and applications of this novel compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(methyloxy)-N-[2-methyl-1-phenyl-2-(1-pyrrolidinyl)propyl]-4,6-bis(trifluoromethyl)benzamide](/img/structure/B1261811.png)

![[(3R,3aR,4R,5S,6S,7aS)-6-[(2S,3R,4R,5S)-5-acetyloxy-2-(acetyloxymethyl)-3-(2-methoxy-2-oxoethyl)-2,4-dimethyl-7-oxooxepan-4-yl]-5-formyloxy-3-(furan-3-yl)-7a-hydroxy-3a-methyl-7-methylidene-1-oxo-3,4,5,6-tetrahydro-2H-inden-4-yl] (2S,3S)-2-hydroxy-3-methylpentanoate](/img/structure/B1261819.png)